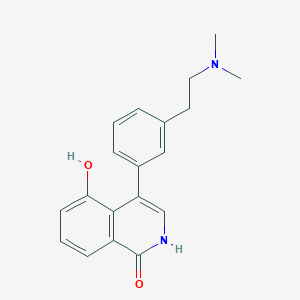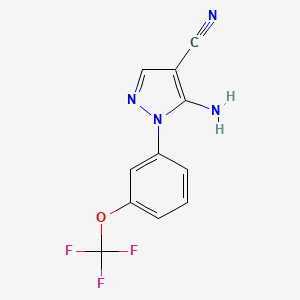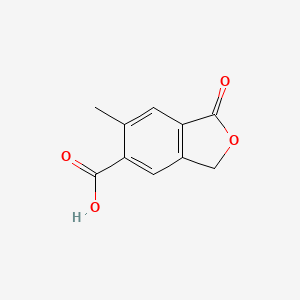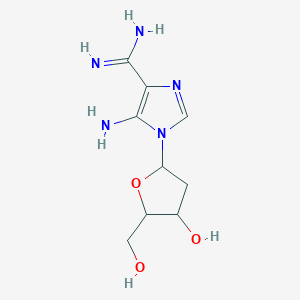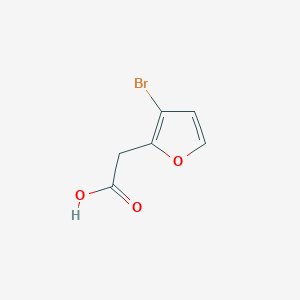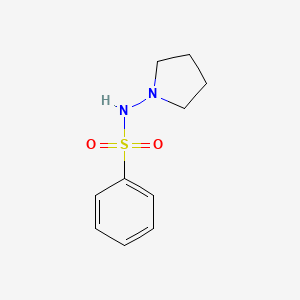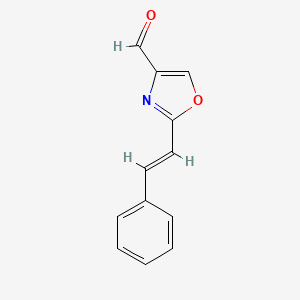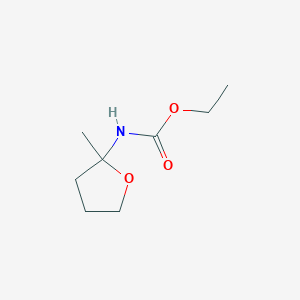![molecular formula C15H11ClN2O B12878102 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-97-6](/img/structure/B12878102.png)
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the aniline moiety in the structure of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)oxazoline, which is then further reacted with aniline to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Nitrated or halogenated derivatives of the aniline moiety.
Scientific Research Applications
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The aniline moiety can further enhance binding affinity through additional interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 4-(2-(4-Cyanophenyl)oxazol-5-yl)aniline
- 4-(2-(4-Methylphenyl)oxazol-5-yl)aniline
- 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline
Comparison: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
89752-97-6 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChI Key |
HIYDHVUCABMKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



